2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt
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Overview
Description
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt is an organic compound that belongs to the class of naphthalenesulfonic acids. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both an amino group and a sulfonic acid group. This compound is commonly used as an intermediate in the synthesis of dyes and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination of 2-Hydroxynaphthalene-6-sulfonic Acid: This method involves the amination of 2-hydroxynaphthalene-6-sulfonic acid using a Bucherer reaction.
Amination of Naphthol: Another method involves the amination of naphthol through an amino sulfonation process.
Industrial Production Methods
Industrial production of 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide derivatives.
Substitution: The amino group can participate in substitution reactions, such as azo coupling, to form azo dyes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Diazonium salts for azo coupling reactions.
Major Products Formed
Azo Dyes: Formed through azo coupling reactions.
Nitro Derivatives: Formed through oxidation reactions.
Sulfonamide Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, particularly azo dyes, which are used in textiles and printing.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and affect biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic Acid: Similar in structure but contains a hydroxyl group instead of an ammonium salt.
2-Amino-1-naphthalenesulfonic Acid: Differentiated by the position of the amino and sulfonic acid groups.
6-Chloronaphthalene-2-sulfonic Acid: Contains a chlorine atom instead of an amino group.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
70682-62-1 |
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Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
6-aminonaphthalene-2-sulfonic acid;azane |
InChI |
InChI=1S/C10H9NO3S.H3N/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);1H3 |
InChI Key |
CVCXFIHDLOZXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N.N |
Related CAS |
93-00-5 (Parent) |
Origin of Product |
United States |
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